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Compound of Interest

Compound Name: CHR-6494 TFA

Cat. No.: B2522834 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction: CHR-6494 is a potent and specific small-molecule inhibitor of Haspin kinase, a

serine/threonine kinase that plays a crucial role in mitosis by phosphorylating histone H3 at

threonine 3 (H3T3ph)[1][2][3]. This phosphorylation event is essential for the proper alignment

of chromosomes during cell division[4]. By inhibiting Haspin, CHR-6494 disrupts mitotic

progression, leading to G2/M cell-cycle arrest, mitotic catastrophe, and subsequent apoptosis

in cancer cells[2][5]. These characteristics make CHR-6494 a compound of interest for

anticancer research. The trifluoroacetate (TFA) salt of CHR-6494 is often used in research

settings.

These application notes provide a summary of reported in vivo dosages and a detailed protocol

for the administration of CHR-6494 TFA in mouse xenograft models based on published

studies.

Mechanism of Action: Haspin Inhibition
CHR-6494 acts as a first-in-class inhibitor of Haspin kinase[5]. The inhibition of Haspin

prevents the phosphorylation of Histone H3 at Threonine 3, which is a critical signal for the

recruitment of the chromosomal passenger complex to the centromere. This disruption leads to

defects in spindle assembly, chromosome misalignment, and ultimately, cell death in rapidly

dividing cancer cells[2][4].
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Caption: Simplified signaling pathway of Haspin kinase and its inhibition by CHR-6494.

Quantitative Data Summary
The following tables summarize the dosages and administration details for CHR-6494 TFA in

mice as reported in various preclinical studies.
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Table 1: In Vivo Dosage and Administration of CHR-6494

Mouse
Model

Cancer
Type

Dosage
Administrat
ion Route

Vehicle Reference

Nude Mice

Colorectal
Cancer
(HCT-116
xenograft)

50 mg/kg
Intraperiton
eal (i.p.)

Not
specified in
detail

[3][6]

Nude Mice

Breast

Cancer

(MDA-MB-

231

xenograft)

20 mg/kg
Intraperitonea

l (i.p.)

Not specified

in detail
[3][6]

Nude Mice

Breast

Cancer

(MDA-MB-

231

xenograft)

50 mg/kg
Intraperitonea

l (i.p.)

10% DMEM /

20% 2-

hydroxypropy

l-cyclodextrin

[7]

Nude Mice

Pancreatic

Cancer

(BxPC-3-Luc

xenograft)

50 mg/kg
Intraperitonea

l (i.p.)

10% DMSO /

20% 2-

hydroxypropy

l-β-

cyclodextrin

in saline

[8]

| ApcMin/+ Mice | Intestinal Polyps | Not specified | Intraperitoneal (i.p.) | 20% 2-hydroxypropyl-

β-cyclodextrin in saline |[9][10] |

Table 2: Dosing Schedules for CHR-6494 in Mouse Models

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 9 Tech Support

https://www.medchemexpress.com/CHR-6494.html
https://www.medchemexpress.com/chr-6494-tfa.html
https://www.medchemexpress.com/CHR-6494.html
https://www.medchemexpress.com/chr-6494-tfa.html
https://journals.plos.org/plosone/article?id=10.1371/journal.pone.0249912
https://pdfs.semanticscholar.org/6651/7e80bd4ef3a89e8c5c88eedd30ae091b6938.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC7531494/
https://pubmed.ncbi.nlm.nih.gov/31833958/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2522834?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Mouse Model
Dosing
Schedule

Total Duration Outcome Reference

HCT-116
Xenograft

Two cycles of
5 consecutive
daily
injections

15 days
Tumor growth
inhibition

[3][6]

MDA-MB-231

Xenograft

15 consecutive

daily injections
15 days

Tumor growth

inhibition
[3][6]

MDA-MB-231

Xenograft

Four cycles of 5

consecutive daily

injections

35 days

No significant

tumor growth

inhibition

[7]

BxPC-3-Luc

Xenograft

Five cycles of 5

consecutive daily

injections

followed by 5

days rest

4 weeks
Significant tumor

growth inhibition
[8][11]

| ApcMin/+ Mice | Five cycles of 5 consecutive daily injections followed by 5 days rest | 50 days

| Significant inhibition of intestinal polyp development |[9] |

Detailed Experimental Protocol
This protocol provides a general methodology for the in vivo administration of CHR-6494 TFA
to tumor-bearing mice, based on published literature. Researchers should adapt this protocol

based on their specific experimental needs and institutional guidelines.

1. Materials and Reagents

CHR-6494 TFA powder

Vehicle components:

Dimethyl sulfoxide (DMSO), cell culture grade

2-hydroxypropyl-β-cyclodextrin (HPBCD)

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 9 Tech Support

https://www.medchemexpress.com/CHR-6494.html
https://www.medchemexpress.com/chr-6494-tfa.html
https://www.medchemexpress.com/CHR-6494.html
https://www.medchemexpress.com/chr-6494-tfa.html
https://journals.plos.org/plosone/article?id=10.1371/journal.pone.0249912
https://pdfs.semanticscholar.org/6651/7e80bd4ef3a89e8c5c88eedd30ae091b6938.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC9124445/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7531494/
https://www.benchchem.com/product/b2522834?utm_src=pdf-body
https://www.benchchem.com/product/b2522834?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2522834?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Sterile Saline (0.9% NaCl) or DMEM

Sterile microcentrifuge tubes

Sterile syringes (1 mL) and needles (e.g., 27-gauge)

Animal balance

Calipers for tumor measurement

Appropriate mouse strain for the xenograft model (e.g., athymic nu/nu mice)

Cancer cell line for implantation

2. Preparation of Dosing Solution (Example for 50 mg/kg dose)

Vehicle Preparation: Prepare a sterile solution of 20% HPBCD in saline[8][9]. This solution

acts as a co-solvent to improve the solubility of CHR-6494.

Stock Solution: To create a stock for easier handling, first dissolve CHR-6494 TFA in 100%

DMSO. For example, to prepare a 5 mg/mL solution to be administered at 50 mg/kg, dissolve

the required amount of CHR-6494 in DMSO[8].

Final Dosing Solution: A formulation reported involves 10% DMSO and 20% HPBCD in

saline[8]. To achieve this, the DMSO stock of CHR-6494 would be diluted with the 20%

HPBCD in saline to reach the final desired concentration and vehicle composition. The final

volume injected is typically 100-300 µL depending on the mouse's weight[8].

Note: The solution should be prepared fresh before each cycle of injections and stored

appropriately (e.g., at -30°C)[8]. Always ensure the final solution is clear and free of

precipitates.

3. Experimental Workflow: Xenograft Model

The following workflow outlines the key steps for a typical in vivo efficacy study.
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Caption: General experimental workflow for in vivo testing of CHR-6494 in a mouse xenograft
model.

4. Administration Procedure

Tumor Implantation: Subcutaneously inject the selected cancer cells (e.g., 2 x 10^6 cells)

into the flank of each mouse[8].

Monitoring: Allow tumors to grow to a palpable size (e.g., ~200 mm³). Measure tumor volume

regularly using calipers (Volume = Length × Width² / 2)[8].

Randomization: Once tumors reach the target size, randomize mice into control (vehicle) and

treatment (CHR-6494) groups.

Dosing:

Weigh each mouse to calculate the precise injection volume.

Administer the prepared CHR-6494 TFA solution or vehicle control via intraperitoneal (i.p.)

injection.

Follow the chosen dosing schedule (e.g., daily injections for 5 consecutive days, followed

by a rest period)[6][7][8].

Follow-up:

Continue to monitor tumor volume and mouse body weight throughout the study to assess

efficacy and toxicity[3][7].

At the end of the study, euthanize the mice according to institutional guidelines.

Excise the tumors and measure their final weight and volume for endpoint analysis[7].

5. Important Considerations

Solubility: CHR-6494 may have limited aqueous solubility. The use of co-solvents like DMSO

and cyclodextrins is critical for preparing a homogenous and injectable solution[7][8].
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Toxicity: While studies have reported no obvious changes in body weight, it is crucial to

monitor mice for any signs of toxicity, such as weight loss, behavioral changes, or ruffled

fur[3][6].

Model Dependence: The efficacy of CHR-6494 can be highly dependent on the cancer cell

line and mouse model used. For instance, a 50 mg/kg dose showed efficacy in a colorectal

cancer model but not in a breast cancer model in one study[7].

Ethical Approval: All animal experiments must be conducted in accordance with approved

protocols from an Institutional Animal Care and Use Committee (IACUC).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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